molecular formula C25H24FNO4 B11397747 N-[2-(4-Fluorophenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-[2-(4-Fluorophenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B11397747
M. Wt: 421.5 g/mol
InChI Key: SGWKBYAFFGMDHP-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a furochromenyl moiety, and a propanamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorophenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps, including the formation of the furochromenyl core, the introduction of the fluorophenyl group, and the final coupling with the propanamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, chromen-6-yl precursors, and various amide coupling agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorophenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development.

    Medicine: The compound may have therapeutic potential, particularly in areas such as anti-inflammatory, anticancer, or antiviral research.

    Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with certain receptors or enzymes, while the furochromenyl moiety could modulate biological activity through its unique structural features. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Fluorophenyl)ethyl]-3-phenyl-1-butanamine
  • N-[2-(4-Fluorophenyl)ethyl]-3-[2-(3-methyl-1-piperidinyl)-4-pyridinyl]-2,6-naphthyridin-1-amine

Uniqueness

N-[2-(4-Fluorophenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide stands out due to its unique combination of a fluorophenyl group, a furochromenyl core, and a propanamide linkage. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H24FNO4

Molecular Weight

421.5 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H24FNO4/c1-14-13-30-23-16(3)24-21(12-20(14)23)15(2)19(25(29)31-24)8-9-22(28)27-11-10-17-4-6-18(26)7-5-17/h4-7,12-13H,8-11H2,1-3H3,(H,27,28)

InChI Key

SGWKBYAFFGMDHP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)F)C)C

Origin of Product

United States

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